molecular formula C6H6Cl3N B1358663 2-Chloro-5-chloromethylpyridine hydrochloride CAS No. 82674-16-6

2-Chloro-5-chloromethylpyridine hydrochloride

Cat. No. B1358663
CAS RN: 82674-16-6
M. Wt: 198.5 g/mol
InChI Key: ZHEXGKWVNRSSLH-UHFFFAOYSA-N
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Description

“2-Chloro-5-chloromethylpyridine” is a chemical compound primarily used in organic synthesis . It is a chlorinated derivative of pyridine. This compound is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds . It is the raw material of pesticide products such as imidacloprid and acetamiprid .


Synthesis Analysis

The synthesis of 2-Chloro-5-chloromethylpyridine involves several methods . For example, it can be synthesized by 3-methylpyridine oxidation, selective chlorination route, benzylamine-propionaldehyde route, morpholine-propionaldehyde route, and cyclopentadiene-propional route . Most domestic manufacturers mainly adopt the cyclopentadiene-acrolein route . This route directly prepares 2-chloro-5-chloromethylpyridine by cyclization reaction, avoiding the production of by-products in the chlorination process .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-chloromethylpyridine is C6H5Cl2N . The molecular weight is 162.02 . The structure is almost planar, with an r.m.s. deviation of 0.0146 Å for all atoms except for the 5-chloromethyl Cl atom .


Chemical Reactions Analysis

2-Chloro-5-chloromethylpyridine is an important intermediate for pesticides and pharmaceuticals . It is important for the synthesis of neonicotinoid insecticides such as imidacloprid, thiacloprid, acetamiprid, and nitenpyram .


Physical And Chemical Properties Analysis

2-Chloro-5-chloromethylpyridine is a white crystalline powder that readily dissolves in water, alcohol, and ether. It has a melting point of 37-42°C .

Scientific Research Applications

C6H5Cl2N\text{C}_6\text{H}_5\text{Cl}_2\text{N}C6​H5​Cl2​N

, has a molecular weight of 162.02 g/mol and the CAS number 70258-18-3 .

Pharmaceutical Intermediate Synthesis

Beyond drug discovery, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its chloromethyl group allows for further functionalization, leading to diverse structures. Researchers use it to create intermediates for antiviral drugs, anti-inflammatory agents, and other therapeutic compounds.

Safety And Hazards

2-Chloro-5-chloromethylpyridine is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEXGKWVNRSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-chloromethylpyridine hydrochloride

Synthesis routes and methods

Procedure details

In 500 ml of CHCl3 was dissolved 47.3 g (0.33 mole) of 6-chloro-3-pyridylmethanol followed by dropwise addition of 99.3 ml of thionyl chloride with stirring at room temperature. After completion of the dropwise addition, the mixture was further stirred for 1.5 hours and, then, allowed to stand overnight. The CHCl3 was distilled off under reduced pressure, whereby crystals and oil were obtained as a residue. The residue was diluted with ether, collected by filtration and dried to give 45.2 g of 6-chloro-3-pyridylmethyl chloride hydrochloride as white crystals.
Quantity
99.3 mL
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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